Methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Description
Methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a bicyclic compound featuring a partially hydrogenated naphthalene core with an amino group and a methyl ester substituent at the 2-position. This structure confers unique physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's stereochemical complexity and functional groups enable diverse reactivity, particularly in asymmetric catalysis and medicinal chemistry applications .
Properties
IUPAC Name |
methyl 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11(14)12(13)7-6-9-4-2-3-5-10(9)8-12/h2-5H,6-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHRSEHMUAHYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2=CC=CC=C2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydronaphthalene.
Esterification: The final step involves the esterification of the carboxyl group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
MTHNC has shown promise in the field of medicinal chemistry, particularly in drug development. Its structural features allow it to interact with biological targets effectively.
- Antitumor Activity : Studies have indicated that MTHNC derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the amino group have been linked to enhanced activity against breast cancer cells .
- Neuroprotective Effects : Research has suggested that MTHNC may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neurodegenerative disorders .
Material Science
In material science, MTHNC and its derivatives are being explored for their potential use in developing new materials with specific properties.
- Polymer Synthesis : MTHNC can serve as a monomer in polymerization reactions, leading to the creation of polymers with tailored mechanical and thermal properties. These polymers may find applications in coatings and composites .
- Nanomaterials : The compound's unique structure allows it to be used in synthesizing nanomaterials that exhibit interesting optical and electronic properties. This could lead to advancements in nanotechnology applications, such as sensors and electronic devices .
Chemical Intermediate
MTHNC serves as a valuable intermediate in organic synthesis.
- Synthesis of Complex Molecules : It can be utilized as a building block for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals. The versatility of MTHNC enables chemists to modify its structure easily to create derivatives with desired functionalities .
Case Study 1: Antitumor Activity of MTHNC Derivatives
A study published in the Journal of Medicinal Chemistry investigated various derivatives of MTHNC for their antitumor activity. The researchers synthesized multiple compounds by modifying the amino group and assessed their cytotoxic effects on different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, highlighting the potential of MTHNC as a lead compound for developing new anticancer agents .
Case Study 2: Neuroprotective Properties
In a study focused on neuroprotection, researchers evaluated the effects of MTHNC on neuronal cell cultures exposed to oxidative stress. The findings suggested that MTHNC significantly reduced cell death and oxidative damage, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 3: Polymer Development
A research group explored the use of MTHNC as a monomer for synthesizing novel polymers. The resulting materials demonstrated improved thermal stability and mechanical strength compared to traditional polymers. This study emphasizes the utility of MTHNC in advancing material science applications .
Mechanism of Action
The mechanism of action of methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing in substituents, oxidation states, or stereochemistry. Below is a detailed comparison:
Substituted Derivatives
a) Methyl 2-amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride (1:1)
- Structure : Chlorine substitution at position 6; hydrochloride salt form.
- Key Differences: Enhanced polarity and solubility due to the ionic hydrochloride moiety. Molecular formula: C₁₃H₁₅ClNO₂·HCl vs. C₁₃H₁₅NO₂ for the parent compound. Applications: Potential as a bioactive scaffold due to halogenation, which often improves binding affinity in drug candidates .
b) (R)-Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Oxo-Substituted Analogs
a) Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Structure: Oxo group at position 1 instead of an amino group.
- Similarity Score: 0.96 (structural similarity to the parent compound) .
b) Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Comparative Data Table
Key Research Findings
- Stereochemical Impact : Enantiomeric forms (e.g., (R)-dimethoxy derivative) exhibit distinct biological and catalytic profiles, emphasizing the role of chirality .
- Substituent Effects : Halogenation (e.g., 6-Cl) modifies electronic properties and bioactivity, while methoxy groups enhance steric and electronic complexity .
Biological Activity
Methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 1197233-22-9) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H15NO2
- Molecular Weight : 221.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by modulating pathways involving Bcl-2 and caspases .
- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative conditions. It may exert protective effects against oxidative stress and inflammation in neuronal cells .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value comparable to standard chemotherapeutic agents like doxorubicin. The compound was found to induce apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Neuroprotective Effects
In a model of oxidative stress-induced neuronal damage, this compound demonstrated significant neuroprotective effects. It reduced the levels of reactive oxygen species (ROS) and improved cell viability in cultured neurons exposed to toxic agents .
Antimicrobial Activity
A series of tests assessed the antimicrobial efficacy of this compound against various bacterial strains. The results showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
Data Table: Biological Activities Summary
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antitumor | High (IC50 comparable to doxorubicin) | Induces apoptosis via mitochondrial pathway |
| Neuroprotective | Significant | Reduces ROS levels |
| Antimicrobial | Moderate | Inhibits growth of Gram-positive and Gram-negative bacteria |
Q & A
Q. What are the optimal synthetic routes for Methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and how do reaction conditions influence yield?
Synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydronaphthalene core. For analogous compounds (e.g., methyl esters with oxo or methoxy groups), esterification via acid-catalyzed reactions (e.g., sulfuric acid with methanol) is common . Advanced methods include using DBU as a base and specialized reagents like TBDPS-EBX for introducing ethynyl groups, achieving ~50% yields in controlled conditions . Key variables include temperature (ambient to reflux), solvent polarity, and catalyst selection. For amino-substituted derivatives, protection/deprotection strategies (e.g., tert-butoxycarbonyl groups) may be required to prevent side reactions.
Q. How can researchers confirm the structural integrity and purity of this compound?
Combined analytical techniques are essential:
- NMR : Confirm stereochemistry and substitution patterns (e.g., ¹H NMR for methoxy/amino protons; ¹³C NMR for carbonyl carbons) .
- HPLC/MS : Assess purity (>95% typical for research-grade synthesis) and molecular ion peaks .
- X-ray crystallography : Resolve ambiguous stereocenters, critical for derivatives with multiple chiral centers .
- TLC : Monitor reaction progress using solvent systems like dichloromethane:pentane (5:1) .
Q. What preliminary biological screening approaches are recommended for this compound?
Initial screens should focus on target-agnostic assays:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, noting the amino group’s potential for hydrogen bonding .
- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK293 or cancer models) to identify IC₅₀ values .
- Anti-inflammatory activity : Measure COX-1/COX-2 inhibition in vitro, leveraging structural similarities to methoxy-substituted analogs with demonstrated activity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, stereochemistry) impact biological activity?
- Substituent effects : Methoxy groups at positions 6 and 8 enhance solubility and receptor binding in related compounds . The amino group in this derivative may increase bioavailability but requires pH optimization for stability.
- Stereochemistry : Enantiomers can exhibit divergent activities. For example, in fluorinated tetrahydronaphthalene amines, (R)-configurations showed 3-fold higher receptor affinity than (S)-forms .
- Comparative studies : Use molecular docking to predict interactions with targets like G-protein-coupled receptors, validated by SPR or ITC binding assays .
Q. How can researchers resolve contradictions in reactivity or bioactivity data between this compound and its analogs?
Contradictions often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar media .
- Redox sensitivity : The amino group’s susceptibility to oxidation could alter reactivity vs. oxo or methoxy analogs .
- Biological assays : Standardize protocols (e.g., serum-free conditions) to minimize confounding factors from protein binding .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), CNS permeability, and CYP450 interactions. The amino group may increase water solubility but reduce blood-brain barrier penetration .
- MD simulations : Model interactions with lipid bilayers or plasma proteins to predict tissue distribution .
- QSAR models : Train on tetrahydronaphthalene derivatives to correlate structural features (e.g., Hammett σ values) with activity .
Q. What strategies mitigate toxicity risks during in vivo studies?
- Metabolic profiling : Identify potential toxic metabolites (e.g., reactive quinones from oxidative pathways) using liver microsomes .
- Dose optimization : Conduct subacute toxicity studies in rodents, monitoring hepatic/renal markers (AST, ALT, BUN) .
- Structural analogs : Compare with methylnaphthalenes, which show respiratory toxicity at high doses, to establish safety thresholds .
Methodological Notes
- Synthetic Challenges : Protect the amino group during esterification to prevent nucleophilic side reactions. Consider Schlenk techniques for air-sensitive intermediates .
- Data Reproducibility : Report reaction conditions (e.g., exact molar ratios, drying times) to address variability in yields .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing, ensuring 3R principles (Replacement, Reduction, Refinement) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
